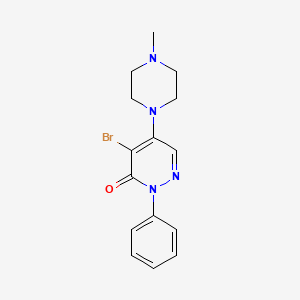
4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by the presence of a bromine atom, a methylpiperazino group, and a phenyl group attached to a pyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution with Methylpiperazino Group: The substitution of the bromine atom with the 4-methylpiperazino group can be carried out using nucleophilic substitution reactions, typically involving the use of 4-methylpiperazine and a suitable base.
Phenyl Group Introduction: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and appropriate bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-5-methyl-1,2-benzenediamine
- 1-(4-Bromobenzyl)-4-methylpiperazine
- 4-Bromo-1-methyl-1H-pyrazole
Uniqueness
4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE is unique due to its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPBTYHUZCEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
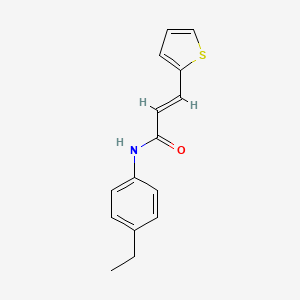
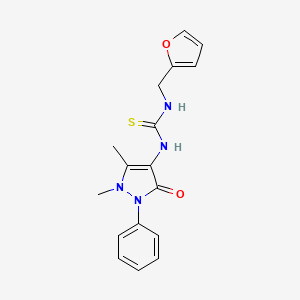
![2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![5-chloro-2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5755221.png)
![N'-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)
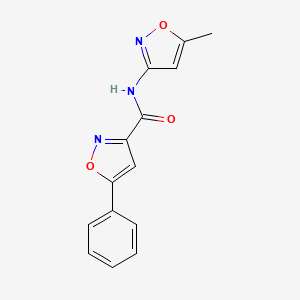
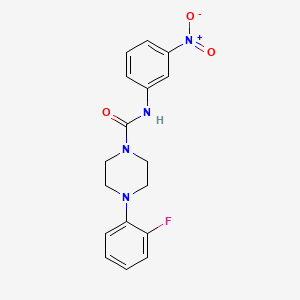
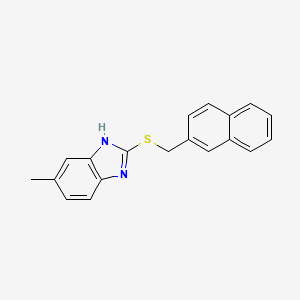
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)
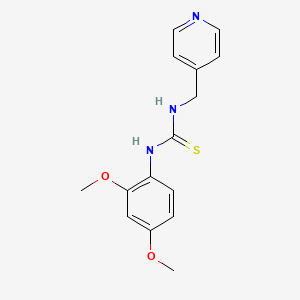
![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
